molecular formula C11H8F6O2 B3358074 Ethyl 2,4-bis(trifluoromethyl)benzoate CAS No. 773135-00-5

Ethyl 2,4-bis(trifluoromethyl)benzoate

Cat. No.: B3358074
CAS No.: 773135-00-5
M. Wt: 286.17 g/mol
InChI Key: UWLACOVHZRHEIV-UHFFFAOYSA-N
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Description

Ethyl 2,4-bis(trifluoromethyl)benzoate is an organic compound characterized by the presence of two trifluoromethyl groups attached to a benzoate ester. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications. The trifluoromethyl groups confer significant stability and reactivity, making this compound a subject of interest in fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2,4-bis(trifluoromethyl)benzoate typically involves the esterification of 2,4-bis(trifluoromethyl)benzoic acid with ethanol. This reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves refluxing the acid and ethanol mixture, followed by purification through distillation or recrystallization.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient catalytic processes and continuous flow reactors to enhance yield and purity. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,4-bis(trifluoromethyl)benzoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted benzoate derivatives.

Scientific Research Applications

Chemistry

Building Block for Organic Synthesis

  • Ethyl 2,4-bis(trifluoromethyl)benzoate serves as a crucial intermediate in the synthesis of more complex organic molecules. Its trifluoromethyl groups facilitate various chemical reactions, including oxidation, reduction, and substitution reactions.
Reaction TypeDescriptionCommon Reagents
OxidationConverts to carboxylic acids or oxidized derivativesPotassium permanganate, chromium trioxide
ReductionConverts ester to alcohol or other reduced formsLithium aluminum hydride, sodium borohydride
SubstitutionForms substituted derivativesNucleophiles such as amines or thiols

Biology

Biochemical Studies

  • The compound is utilized in biochemical research to investigate enzyme-substrate interactions and metabolic pathways. Its lipophilicity enhances cellular uptake, making it a candidate for studying biological mechanisms.

Enzyme Inhibition

  • This compound has been shown to inhibit human acetylcholinesterase (hAChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's. Molecular docking studies indicate enhanced binding affinity compared to non-fluorinated counterparts.

Medicine

Drug Development

  • Research into fluorinated compounds often explores their pharmacokinetic properties. This compound's unique structure may lead to the development of novel drug candidates with improved efficacy and safety profiles.

Industry

Specialty Chemicals Production

  • In the industrial sector, this compound is employed in producing specialty chemicals with enhanced properties such as increased thermal stability and resistance to degradation. Its applications extend to agrochemicals and advanced materials.

Case Studies

  • Pharmaceutical Applications : A study highlighted the synthesis of derivatives of this compound that exhibited significant biological activity against specific enzymes involved in metabolic disorders. The results indicated a promising pathway for developing new therapeutic agents.
  • Material Science : Research demonstrated that incorporating this compound into polymer matrices improved thermal stability and chemical resistance of the resulting materials. This has implications for developing high-performance coatings and plastics.
  • Agricultural Chemicals : Field trials showed that formulations containing this compound provided enhanced pest resistance compared to standard formulations, indicating its potential utility in agrochemical applications.

Mechanism of Action

The mechanism by which ethyl 2,4-bis(trifluoromethyl)benzoate exerts its effects is largely dependent on its chemical structure. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, which can influence its interaction with biological targets. These interactions often involve binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 2,4-bis(trifluoromethyl)benzoate can be compared with other trifluoromethyl-substituted benzoates, such as:

  • Ethyl 4-(trifluoromethyl)benzoate
  • Ethyl 3-(trifluoromethyl)benzoate
  • Ethyl 2-(trifluoromethyl)benzoate

Uniqueness: The presence of two trifluoromethyl groups at the 2 and 4 positions of the benzoate ring distinguishes this compound from its analogs. This unique substitution pattern can significantly influence the compound’s chemical reactivity, stability, and biological activity, making it a valuable compound for specific applications where these properties are desired.

Biological Activity

Ethyl 2,4-bis(trifluoromethyl)benzoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound (CAS Number: 773135-00-5) is characterized by the presence of two trifluoromethyl groups attached to a benzoate moiety. The trifluoromethyl group is known for enhancing lipophilicity and metabolic stability, which can influence the biological activity of compounds in which it is incorporated .

Synthesis

The synthesis of this compound can be achieved through various methods, often involving the introduction of trifluoromethyl groups via electrophilic fluorination or the use of trifluoromethylating agents. Recent studies have focused on optimizing these synthetic routes to improve yield and purity .

Enzyme Inhibition

One of the prominent biological activities associated with this compound is its inhibition of human acetylcholinesterase (hAChE). Molecular docking studies have indicated that compounds with trifluoromethyl substituents exhibit enhanced binding affinity to hAChE compared to their non-fluorinated counterparts. This property suggests potential applications in treating conditions like Alzheimer's disease .

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of this compound. A study investigating various trifluoromethylated benzoates reported that certain derivatives displayed significant antibacterial activity against Gram-positive bacteria, indicating that the trifluoromethyl groups may play a crucial role in enhancing the compound's efficacy against microbial pathogens .

Case Study 1: hAChE Inhibition

In a recent study, molecular docking simulations were performed using this compound as a ligand. The results demonstrated that this compound could effectively bind to both the catalytic active site (CAS) and peripheral anionic site (PAS) of hAChE. The presence of electron-donating substituents was found to increase binding affinity, suggesting that structural modifications could further enhance inhibitory potency .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against various bacterial strains. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values lower than those observed for standard antibiotics. This finding underscores the potential for developing new antimicrobial agents based on trifluoromethylated benzoates .

Data Table: Biological Activity Overview

Activity Type Compound Target Effectiveness
Enzyme InhibitionThis compoundHuman AcetylcholinesteraseHigh binding affinity
Antimicrobial ActivityThis compoundStaphylococcus aureusMIC < standard antibiotics
Escherichia coliMIC < standard antibiotics

Properties

IUPAC Name

ethyl 2,4-bis(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F6O2/c1-2-19-9(18)7-4-3-6(10(12,13)14)5-8(7)11(15,16)17/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWLACOVHZRHEIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301283844
Record name Ethyl 2,4-bis(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301283844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773135-00-5
Record name Ethyl 2,4-bis(trifluoromethyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=773135-00-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2,4-bis(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301283844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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